

# Application Notes and Protocols for Infliximab Use in 3D Cell Culture Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                   |
|----------------|-------------------|
| Compound Name: | <i>Infliximab</i> |
| Cat. No.:      | B1170848          |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the chimeric monoclonal antibody, **Infliximab**, in three-dimensional (3D) cell culture models. This guide is designed to assist researchers in establishing robust *in vitro* systems to study the mechanism of action and therapeutic efficacy of **Infliximab** in a more physiologically relevant context than traditional 2D cell culture.

## Introduction to Infliximab and 3D Cell Culture

**Infliximab** is a therapeutic antibody that targets Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), a key pro-inflammatory cytokine implicated in various autoimmune diseases such as Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis. By neutralizing TNF- $\alpha$ , **Infliximab** effectively dampens the inflammatory cascade.

Three-dimensional cell culture systems, including organoids and spheroids, have emerged as powerful tools in biomedical research. These models better mimic the complex cell-cell and cell-extracellular matrix interactions of native tissues, offering a more accurate platform for studying disease pathogenesis and drug response. The use of patient-derived organoids (PDOs), in particular, holds significant promise for personalized medicine, as these models can retain the specific genetic and phenotypic characteristics of the original patient tissue.[\[1\]](#)[\[2\]](#)

## Mechanism of Action of Infliximab

**Infliximab** functions by binding to both soluble and transmembrane forms of TNF- $\alpha$ , preventing its interaction with TNF receptors (TNFR1 and TNFR2) on target cells. This blockade inhibits downstream signaling pathways, such as NF- $\kappa$ B, which are crucial for the production of other pro-inflammatory cytokines like IL-1 $\beta$  and IL-6.



[Click to download full resolution via product page](#)**Infliximab's Mechanism of Action.**

## Experimental Protocols

The following protocols provide a framework for establishing an inflamed intestinal organoid model and assessing the therapeutic effect of **Infliximab**.

### Protocol 1: Establishment and Inflammatory Induction of Human Colon Organoids

This protocol is adapted from studies on patient-derived organoids in IBD.[\[3\]](#)[\[4\]](#)

#### Materials:

- Human colonic tissue (from biopsies or resections)
- Crypt isolation reagents (e.g., EDTA-chelation buffer)
- Matrigel® or similar basement membrane matrix
- Organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)
- Recombinant human TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 (PeproTech or equivalent)
- 6-well and 24-well cell culture plates

#### Procedure:

- Crypt Isolation: Isolate intestinal crypts from human colonic tissue following established protocols.
- Organoid Seeding: Resuspend the isolated crypts in Matrigel® and seed 50  $\mu$ L droplets into the center of wells in a 24-well plate. Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
- Organoid Culture: Overlay the Matrigel® domes with 500  $\mu$ L of organoid culture medium. Culture the organoids at 37°C and 5% CO<sub>2</sub>. Change the medium every 2-3 days. Organoids

should be ready for experiments after 10-12 days of culture.[4]

- Inflammatory Induction: To mimic an inflammatory microenvironment, supplement the organoid culture medium with a pro-inflammatory cytokine cocktail. A commonly used cocktail consists of 10 ng/mL each of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[4] Treat the organoids with this cocktail for 3 to 7 days, refreshing the medium and cytokines every 48 hours.[4][5]

## Protocol 2: Infliximab Treatment of Inflamed Intestinal Organoids

This protocol describes the application of **Infliximab** to the inflamed organoid model to assess its therapeutic potential.

Materials:

- Established and inflamed human colon organoids (from Protocol 1)
- **Infliximab** (Remicade® or biosimilar)
- Organoid culture medium supplemented with the pro-inflammatory cytokine cocktail

Procedure:

- Preparation of **Infliximab**: Reconstitute **Infliximab** according to the manufacturer's instructions. Prepare a dilution series in the cytokine-supplemented organoid culture medium to achieve the desired final concentrations. Based on clinical and in vitro data, a range of concentrations from 1  $\mu$ M to 100  $\mu$ M can be tested to determine a dose-response.[4]
- Treatment: Aspirate the existing medium from the inflamed organoids and replace it with the medium containing the different concentrations of **Infliximab**. Include a vehicle control (cytokine-supplemented medium without **Infliximab**).
- Incubation: Culture the treated organoids for a defined period, typically 24 to 72 hours, to assess the effects of **Infliximab**.
- Endpoint Analysis: Following the treatment period, harvest the organoids and/or the culture supernatant for various downstream analyses as described in the subsequent protocols.



[Click to download full resolution via product page](#)

#### General Experimental Workflow.

## Protocol 3: Assessment of Morphological Changes

### Materials:

- Brightfield microscope with imaging capabilities
- Image analysis software (e.g., ImageJ)

### Procedure:

- Image Acquisition: Capture brightfield images of the organoids before and after **Infliximab** treatment at various time points.
- Analysis: Quantify morphological changes such as organoid size, budding capacity, and the presence of a clear lumen versus luminal debris.<sup>[4]</sup> A significant increase in organoid size and the proportion of budding structures can indicate a positive therapeutic effect.<sup>[4]</sup>

## Protocol 4: Evaluation of Cell Viability and Apoptosis

### Materials:

- Cell viability reagents (e.g., CellTiter-Glo® 3D Cell Viability Assay)
- Apoptosis detection kits (e.g., Caspase-Glo® 3/7 Assay)
- Plate reader for luminescence detection

### Procedure:

- Cell Viability: Follow the manufacturer's protocol for the chosen cell viability assay. Briefly, lyse the organoids and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
- Apoptosis: Utilize an apoptosis assay to measure caspase-3/7 activity, a hallmark of apoptosis. Follow the manufacturer's instructions to lyse the cells and measure the resulting luminescent signal.

## Protocol 5: Analysis of Gene Expression by RT-qPCR

### Materials:

- RNA isolation kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., UBD, IL-6, IL-1 $\beta$ ) and a housekeeping gene (e.g., GAPDH,  $\beta$ -actin)
- Real-time PCR system

### Procedure:

- RNA Isolation and cDNA Synthesis: Isolate total RNA from the organoids and reverse transcribe it into cDNA.

- qPCR: Perform quantitative PCR using primers for genes of interest. A significant reduction in the expression of pro-inflammatory genes like UBD and IL-6 would indicate an effective response to **Infliximab**.[\[1\]](#)[\[3\]](#)
- Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the relative fold change in gene expression using the  $\Delta\Delta Ct$  method.

## Protocol 6: Measurement of Cytokine Secretion by ELISA

### Materials:

- ELISA kits for specific cytokines (e.g., TNF- $\alpha$ , IL-6, IL-8)
- Microplate reader

### Procedure:

- Sample Collection: Collect the culture supernatant from the treated organoids.
- ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of secreted cytokines.
- Analysis: A decrease in the secretion of pro-inflammatory cytokines like IL-6 and IL-8 in the supernatant of **Infliximab**-treated organoids would signify a positive therapeutic outcome.[\[3\]](#)

## Data Presentation

The following tables summarize expected and reported quantitative data from experiments using **Infliximab** or anti-TNF- $\alpha$  agents in 3D cell culture models.

Table 1: Effect of Anti-TNF Treatment on Morphological Characteristics of IBD Organoids[\[4\]](#)

| Treatment Group                                                               | Organoid Size (μm <sup>2</sup> )<br>(Median) | Budding Structures (%)<br>(Median) |
|-------------------------------------------------------------------------------|----------------------------------------------|------------------------------------|
| Untreated IBD Organoids                                                       | ~15,000                                      | ~10%                               |
| Anti-TNF (100 μM)                                                             | ~25,000*                                     | ~20%                               |
| Control (non-IBD) Organoids                                                   | ~30,000                                      | ~60%                               |
| Statistically significant increase<br>compared to untreated IBD<br>organoids. |                                              |                                    |

Table 2: Gene Expression Changes in Patient-Derived Organoids Following **Infliximab** Treatment[1]

| Target Gene | Treatment Condition | Fold Change in mRNA Expression |
|-------------|---------------------|--------------------------------|
| UBD         | TNF-α stimulated    | Upregulated                    |
| UBD         | TNF-α + Infliximab  | Significantly Reduced          |

Table 3: Cytokine Gene Expression in IBD Organoids After Anti-TNF-α Treatment[3]

| Target Gene | Treatment Condition     | Relative Gene Expression |
|-------------|-------------------------|--------------------------|
| IL-6        | Untreated IBD Organoids | High                     |
| IL-6        | Anti-TNF-α treated      | Decreased                |
| TNF-α       | Untreated IBD Organoids | High                     |
| TNF-α       | Anti-TNF-α treated      | No significant change    |
| IL-1β       | Untreated IBD Organoids | High                     |
| IL-1β       | Anti-TNF-α treated      | No significant change    |

## Conclusion

The use of 3D cell culture models, particularly patient-derived organoids, provides a powerful platform for investigating the therapeutic effects of **Infliximab** in a preclinical setting. These models allow for the detailed analysis of cellular and molecular responses to treatment, offering valuable insights into the drug's mechanism of action and potential for personalized medicine. The protocols and data presented here serve as a guide for researchers to design and execute meaningful experiments to further explore the application of **Infliximab** in these advanced in vitro systems.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Patient-derived organoids for therapy personalization in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Human Colon Organoids From Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Infliximab Use in 3D Cell Culture Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170848#infliximab-use-in-3d-cell-culture-models\]](https://www.benchchem.com/product/b1170848#infliximab-use-in-3d-cell-culture-models)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)